molecular formula C11H10F5NO2 B14745854 propan-2-yl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate CAS No. 2146-21-6

propan-2-yl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate

Cat. No.: B14745854
CAS No.: 2146-21-6
M. Wt: 283.19 g/mol
InChI Key: ZJZPAOXLFNEVKZ-UHFFFAOYSA-N
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Description

Propan-2-yl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate is a chemical compound that features a carbamate functional group attached to a difluorotrifluoromethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate typically involves the reaction of 2,5-difluoro-3-(trifluoromethyl)aniline with isopropyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate can undergo various chemical reactions, including:

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isopropyl alcohol.

    Substitution Reactions: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures

    Substitution: Electrophiles such as nitric acid for nitration, halogens for halogenation

    Oxidation/Reduction: Oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride

Major Products Formed

    Hydrolysis: 2,5-difluoro-3-(trifluoromethyl)aniline and isopropyl alcohol

    Substitution: Various substituted derivatives depending on the electrophile used

    Oxidation/Reduction: Corresponding oxidized or reduced forms of the compound

Scientific Research Applications

Propan-2-yl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate has several scientific research applications:

    Pharmaceuticals: It can be used as an intermediate in the synthesis of active pharmaceutical ingredients, particularly those requiring fluorinated aromatic compounds.

    Agrochemicals: The compound’s unique properties make it a candidate for developing new pesticides or herbicides.

    Material Science: Its stability and reactivity can be exploited in creating new materials with specific properties, such as coatings or polymers.

Mechanism of Action

The mechanism of action of propan-2-yl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate depends on its application. In pharmaceuticals, it may interact with specific enzymes or receptors, altering their activity. The difluorotrifluoromethylphenyl group can enhance the compound’s binding affinity and selectivity for its molecular targets, leading to more effective therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl N-[4-fluoro-3-(trifluoromethyl)phenyl]carbamate
  • Phenyl N-(propan-2-yl)carbamate

Uniqueness

Propan-2-yl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate is unique due to the presence of both difluoro and trifluoromethyl groups on the aromatic ring. This combination can significantly influence the compound’s chemical and physical properties, such as its reactivity, stability, and lipophilicity, making it distinct from other similar carbamates.

Properties

CAS No.

2146-21-6

Molecular Formula

C11H10F5NO2

Molecular Weight

283.19 g/mol

IUPAC Name

propan-2-yl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate

InChI

InChI=1S/C11H10F5NO2/c1-5(2)19-10(18)17-8-4-6(12)3-7(9(8)13)11(14,15)16/h3-5H,1-2H3,(H,17,18)

InChI Key

ZJZPAOXLFNEVKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC1=CC(=CC(=C1F)C(F)(F)F)F

Origin of Product

United States

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